BenchChemオンラインストアへようこそ!

NY-ESO-1 peptide

Cancer vaccine Nanoparticle delivery IFN-γ ELISPOT

Selecting the correct NY-ESO-1 epitope is critical. The HLA-A*02:01-restricted 157-165 (SLLMWITQC) peptide is the immunodominant region of the CTAG1B protein, outperforming other epitopes like 155-163 by over 100-fold in T-cell recognition. This native peptide is validated for ELISPOT, cytotoxicity, and T-cell expansion assays, and is the benchmark for developing higher-affinity analogues (e.g., 165V) that further enhance ex vivo CTL expansion for adoptive transfer. Procuring this ≥95% pure, lyophilized peptide ensures reproducible, sensitive immunomonitoring and vaccine research.

Molecular Formula
Molecular Weight
Cat. No. B1575499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNY-ESO-1 peptide
SynonymsStructural And Kinetic Basis For Heightened Immunogenicity Of T Cell Vaccines Chain C (1-9)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

NY-ESO-1 Peptide for T-Cell Assays and Cancer Immunotherapy Research: A Quantitative Procurement Guide


The NY-ESO-1 peptide, specifically the HLA-A*02:01-restricted epitope SLLMWITQC (NY-ESO-1 157-165), is a cancer-testis antigen (CTA) derived from the CTAG1B protein. It is characterized by its highly restricted expression in normal tissues (limited to germ cells) but aberrant expression in a wide array of cancers, making it a key target for cancer vaccine development and T-cell immunotherapy research [1]. Native NY-ESO-1 peptides are widely used as reagents for stimulating antigen-specific T cells in assays like ELISPOT and cytotoxicity studies, and they serve as the benchmark for developing higher-affinity analogues aimed at improving immunogenicity [2].

Why NY-ESO-1 Peptide Selection Cannot Be Based on CTA Class Alone: The Evidence for Quantitative Differentiation


Substituting one cancer-testis antigen (CTA) for another, or even different peptide sequences from the same protein, without quantitative justification introduces significant experimental variability. As shown below, CTAs like NY-ESO-1 and MAGE-A3 differ vastly in their capacity to induce functional immune responses, with a 25-fold difference in IFN-γ secretion observed in a comparative nanoparticle vaccine study [1]. Furthermore, within the NY-ESO-1 protein itself, individual 9-mer epitopes exhibit extreme differences in immunogenicity, with peptide 155-163 being poorly immunogenic compared to the dominant 157-165 epitope [2]. Even single amino acid substitutions on the core 157-165 sequence can alter T-cell recognition efficiency by over 100-fold [3]. Therefore, selecting a specific NY-ESO-1 peptide sequence for research or clinical application requires direct, data-driven comparison to its closest analogs and in-class alternatives.

NY-ESO-1 Peptide Quantitative Evidence Guide: Head-to-Head Comparisons for Informed Procurement


NY-ESO-1 vs. MAGE-A3: A 25-Fold Superior Induction of Functional IFN-γ Response

In a direct head-to-head comparison using an E2 nanoparticle delivery system in HLA-A2 transgenic mice, the NY-ESO-1 epitope (SLLMWITQV) induced a 25-fold increase in antigen-specific IFN-γ secretion over baseline, while the MAGE-A3 epitope (FLWGPRALV) induced only a 6-fold increase [1]. This demonstrates that the NY-ESO-1 peptide is a significantly more potent immunogen in this system.

Cancer vaccine Nanoparticle delivery IFN-γ ELISPOT

NY-ESO-1 Analogue vs. Wild-Type: >100-Fold Improvement in T-Cell Recognition Efficiency

Three peptide analogues of NY-ESO-1 157-165, in which the C-terminal cysteine was substituted with valine, isoleucine, or leucine, were recognized at least 100 times more efficiently than the wild-type peptide by specific cytotoxic T lymphocytes (CTLs) from melanoma patients [1]. This was determined through peptide titration assays measuring the concentration required to achieve half-maximal lysis or IFN-γ release.

T-cell avidity Peptide analogue Cancer immunotherapy

NY-ESO-1 Long Peptide Vaccine Clinical Response: A 72% Clinical Benefit Rate in Advanced Melanoma

A phase II clinical trial evaluating a diversified prime-boost regimen with recombinant poxviruses expressing NY-ESO-1 in advanced melanoma patients (n=25) reported an objective response rate (CR+PR) of 14% and a disease stabilization rate of 52%, culminating in a clinical benefit rate (CBR) of 72% [1]. This CBR provides a quantitative benchmark for the clinical potential of NY-ESO-1-based immunotherapies.

Clinical trial Cancer vaccine Melanoma

NY-ESO-1 vs. MAGE-A3 Tumor Expression Frequency in Urothelial Carcinoma: A Quantitative Guide for Patient Selection

In a cohort of 350 bladder cancer patients, qRT-PCR analysis revealed that 35% of tumors expressed NY-ESO-1 (CTAG1B), compared to 43% for MAGE-A3 [1]. While MAGE-A3 expression is more frequent, NY-ESO-1 expression was independently associated with shorter progression-free survival (P=0.040) in non-muscle-invasive tumors, indicating its prognostic relevance [1].

Cancer-testis antigen Immunohistochemistry Patient stratification

NY-ESO-1 157-165 vs. 155-163: Differential In Vitro Immunogenicity Defines the Dominant Epitope

A comparative study of natural NY-ESO-1 peptides showed that NY-ESO-1 157-165 and 157-167 exhibited good in vitro immunogenicity, successfully generating peptide-reactive CTLs from melanoma patients. In contrast, the overlapping peptide NY-ESO-1 155-163 was poorly immunogenic, failing to stimulate CTL responses in the same assays [1].

Epitope mapping T-cell priming Peptide immunogenicity

Evidence-Based Applications for NY-ESO-1 Peptide Procurement in Research and Industry


Ex Vivo Expansion and Monitoring of Tumor-Specific T Cells for Adoptive Cell Therapy

The >100-fold improvement in T-cell recognition efficiency for the NY-ESO-1 157-165(165V) analogue [1] makes it the superior choice for ex vivo expansion of low-frequency tumor-reactive CTLs. Procurement of this high-affinity analogue is critical for generating sufficient numbers of therapeutic T cells for adoptive transfer protocols in HLA-A2+ patients with NY-ESO-1+ tumors.

Development and Standardization of IFN-γ ELISPOT Assays for Cancer Vaccine Trials

Given the 25-fold induction of IFN-γ secretion observed with NY-ESO-1 in nanoparticle formulations [1], this peptide is an ideal positive control and immunomonitoring reagent for ELISPOT assays. Procuring a validated, high-purity NY-ESO-1 peptide ensures assay sensitivity and reproducibility, enabling accurate quantification of vaccine-induced T-cell responses in clinical trial settings.

Biomarker-Driven Patient Stratification for Targeted Immunotherapy Trials

With a 35% expression frequency in bladder cancer and a significant association with poorer prognosis (P=0.040) [1], NY-ESO-1-specific peptides and detection reagents are essential for screening and stratifying patient populations. Procurement of NY-ESO-1 peptide-HLA multimers or antibodies is warranted to identify the patient subset most likely to benefit from NY-ESO-1-directed therapies.

Design of Next-Generation Cancer Vaccines with Improved Immunogenicity

The established clinical benefit rate of 72% for NY-ESO-1 vaccines in melanoma [1], coupled with the immunodominance of the 157-165 epitope [2], provides a strong rationale for using NY-ESO-1 peptides as core antigens in novel vaccine platforms. Procuring both native and analogue peptides allows for comparative studies to optimize vaccine formulations, adjuvants, and delivery systems for maximum therapeutic impact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for NY-ESO-1 peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.